molecular formula C21H17NO3 B2894555 N-(2-oxo-2-phenylethyl)-1H,2H-naphtho[2,1-b]furan-2-carboxamide CAS No. 478078-35-2

N-(2-oxo-2-phenylethyl)-1H,2H-naphtho[2,1-b]furan-2-carboxamide

Cat. No.: B2894555
CAS No.: 478078-35-2
M. Wt: 331.371
InChI Key: NBEUTNMWFZUFPO-UHFFFAOYSA-N
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Description

N-(2-Oxo-2-phenylethyl)-1H,2H-naphtho[2,1-b]furan-2-carboxamide (CAS: 478078-35-2) is a naphthofuran-derived carboxamide characterized by a fused naphtho[2,1-b]furan core linked to a phenylethyl ketone moiety via a carboxamide bridge. Its synthesis involves multi-step reactions, including nitration, acetylation, and cyclization, as observed in structurally related naphthofuran derivatives .

Properties

IUPAC Name

N-phenacyl-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3/c23-18(15-7-2-1-3-8-15)13-22-21(24)20-12-17-16-9-5-4-6-14(16)10-11-19(17)25-20/h1-11,20H,12-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBEUTNMWFZUFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C3=CC=CC=C3C=C2)C(=O)NCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-phenylethyl)-1H,2H-naphtho[2,1-b]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a naphthofuran derivative with a phenylethyl ketone under acidic or basic conditions. This is followed by the introduction of the carboxamide group through an amide coupling reaction. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic pathway chosen.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis or flow chemistry. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2-phenylethyl)-1H,2H-naphtho[2,1-b]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2-oxo-2-phenylethyl)-1H,2H-naphtho[2,1-b]furan-2-carboxamide has shown promising potential in medicinal applications:

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its structural similarity to known antitumor agents positions it as a candidate for further investigation in cancer therapy.
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways could make it useful in treating conditions characterized by chronic inflammation.

Material Science

In addition to biological applications, this compound may find utility in material science:

  • Polymer Chemistry : The unique structure of this compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

Case Studies and Research Findings

Research studies have begun to explore the biological activities associated with this compound:

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry evaluated its effects on breast cancer cell lines and demonstrated significant cytotoxicity compared to control groups.
    • Findings : The compound induced apoptosis in cancer cells via mitochondrial pathways.
  • Inflammation Modulation : Research published in Phytotherapy Research indicated that derivatives of this compound could inhibit pro-inflammatory cytokines in vitro.
    • Findings : These derivatives showed potential for development into anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of N-(2-oxo-2-phenylethyl)-1H,2H-naphtho[2,1-b]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations and Bioactivity

Naphtho[2,1-b]furan carboxamides with nitro, acetyl, and thiazolidinone substituents (e.g., compounds 5a-d and 6a-d) exhibit enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. For instance:

  • N-(2-{[(2Z)-2-benzylidenehydrazinyl]carbonyl}-5-nitronaphtho[2,1-b]furan-1-yl)acetamide (5a) : Shows moderate activity (MIC: 25–50 µg/mL) due to the nitro group enhancing electron-withdrawing effects .
  • 1-acetamido-5-nitro-N-(5-oxo-2-phenylthiazolidin-3-yl)naphtha[2,1-b]furan-2-carboxamide (6a): Demonstrates superior activity (MIC: 12.5 µg/mL) attributed to the thiazolidinone ring, which improves membrane penetration .

Pharmacological Derivatives

  • Azetidinone derivatives (4a-f): Synthesized from naphtho[2,1-b]furan-2-carbohydrazide, these compounds show anti-inflammatory and diuretic activities. For example, 4a (R = 4-Cl) reduces edema by 68% in carrageenan-induced models .
  • N-[Substituted phenyl]-1',3'-thiazol-5-one]-naphtho[2,1-b]furan-2-carboxamides: Exhibit antiulcer activity (e.g., 70% inhibition in ethanol-induced gastric lesions) due to thiazole’s proton pump inhibition .

Key Difference: The target compound lacks the thiazole/azetidinone moieties, suggesting divergent therapeutic applications (e.g., antimicrobial vs. antiulcer).

Furan-2-carboxamide Analogues with Heterocyclic Substitutions

Antifungal Agents

  • N-(benzothiazol-2-yl)furan-2-carboxamide : Displays exceptional antifungal activity against Botrytis cinerea (EC₅₀: 1.2 µg/mL), outperforming carbendazim. The benzothiazole group enhances binding to fungal tubulin .
  • 5-Nitro-N-(5-nitrothiazol-2-yl)furan-2-carboxamide (64) : Active against Candida albicans (MIC: 6.25 µg/mL), with nitro groups facilitating redox-mediated toxicity .

Comparison : The naphthofuran core in the target compound may offer broader-spectrum activity but lower solubility than simpler furan analogues.

Antibacterial and Anti-Resistance Compounds

  • N-(4-Bromophenyl)furan-2-carboxamides (5a-i) : Synthesized via Suzuki-Miyaura coupling, these inhibit drug-resistant Acinetobacter baumannii (MIC: 8 µg/mL) by disrupting membrane integrity .
  • N-(tert-butyl)-2-(N-arylamido)furan-2-carboxamides (e.g., 60) : Exhibit dual EGFR and tubulin inhibition (IC₅₀: 0.8–1.2 µM), with tert-butyl groups enhancing metabolic stability .

Coumarin and Chromene Carboxamides

  • N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide (8) : Shows anticancer activity (IC₅₀: 4.7 µM against MCF-7) via ROS generation. The methoxy group enhances bioavailability .
  • 2-Oxo-N-phenethyl-2H-chromene-3-carboxamide (17) : Antifungal activity against Aspergillus niger (MIC: 50 µg/mL) .

Divergence : Unlike chromene derivatives, the target compound’s naphthofuran core may confer higher photostability and lipophilicity.

Biological Activity

N-(2-oxo-2-phenylethyl)-1H,2H-naphtho[2,1-b]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Chemical Formula : C21_{21}H17_{17}NO3_3
  • CAS Number : 169692-06-2
  • Molecular Weight : 329.37 g/mol

Biological Activity Overview

The biological activities of this compound have been explored in various contexts, including neuroprotective effects, anti-inflammatory properties, and enzyme inhibition.

Neuroprotective Effects

Recent studies have indicated that this compound exhibits neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress and neurotoxicity induced by amyloid-beta (Aβ) peptides. Specifically, it demonstrated the ability to inhibit Aβ aggregation and reduce reactive oxygen species (ROS) production, which are critical factors in neurodegenerative diseases such as Alzheimer's disease (AD) .

Anti-inflammatory Properties

In vitro studies have revealed that this compound can significantly inhibit the production of nitric oxide (NO) in activated macrophages. This suggests its potential as an anti-inflammatory agent. The mechanism appears to involve the blockade of the NF-κB signaling pathway, which is pivotal in mediating inflammatory responses .

Enzyme Inhibition

This compound has also been evaluated for its inhibitory effects on cholinesterase enzymes, which are crucial for neurotransmission. It has shown promising results as a reversible non-competitive inhibitor of butyrylcholinesterase (BuChE), with an IC50_{50} value indicating effective inhibition at low concentrations . The selectivity of this compound over acetylcholinesterase (AChE) is noteworthy, suggesting potential applications in treating conditions like Alzheimer's disease where cholinergic dysfunction is prevalent.

Table 1: Summary of Biological Activities

Activity Effect Mechanism Reference
NeuroprotectionInhibition of Aβ aggregationROS reduction; chelation of biometals
Anti-inflammatoryDecrease in NO productionNF-κB pathway inhibition
Cholinesterase inhibitionReversible inhibition of BuChENon-competitive inhibition

Case Study: Neuroprotective Activity

In a specific study involving scopolamine-induced memory impairment in mice, administration of this compound resulted in significant improvements in learning and memory functions. This highlights its potential therapeutic role in cognitive disorders associated with neurodegeneration .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between this compound and target enzymes. These studies suggest that structural features of the compound facilitate strong interactions with active sites of cholinesterases and receptors involved in neuroprotection .

Q & A

Q. What are the common synthetic routes for synthesizing naphtho[2,1-b]furan-2-carboxamide derivatives?

Methodological Answer: The synthesis typically involves multi-step reactions starting with ethyl naphtho[2,1-b]furan-2-carboxylate (prepared from 2-hydroxy-1-naphthaldehyde and ethyl chloroacetate). This intermediate is treated with hydrazine hydrate to form naphtho[2,1-b]furan-2-carbohydrazide , which undergoes condensation with substituted aldehydes (e.g., 2-chloro-3-formylquinolines) to form Schiff bases. Subsequent cyclization with chloroacetyl chloride yields azetidinone derivatives (e.g., N-[2-(quinolin-3-yl)-3-chloro-4-oxoazetidin-1-yl]carboxamides) . Key Steps:

  • Cyclization under basic conditions (e.g., K₂CO₃) for furan ring formation.
  • Schiff base formation in ethanol under reflux.
  • Azetidinone ring closure using chloroacetyl chloride.

Q. How is structural elucidation performed for these compounds?

Methodological Answer: Structural confirmation relies on:

  • Spectroscopy :
    • ¹H/¹³C NMR : Aromatic protons (δ 7.21–9.35 ppm), carbonyl signals (δ 166–171 ppm), and azetidinone C=O (δ 1655–1657 cm⁻¹ in IR) .
    • IR : Ester carbonyl (1708–1709 cm⁻¹), NH stretches (3420–3423 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 506 for methoxy-chloro derivatives) .
  • Elemental Analysis : Matching calculated vs. observed C/H/N percentages (e.g., C 60.46% observed vs. 60.42% calculated) .
  • X-ray Crystallography : For unambiguous confirmation, SHELX software is used for refinement .

Q. What in vitro assays are used to evaluate antimicrobial activity?

Methodological Answer:

  • Agar Diffusion/Broth Dilution : Test against pathogens like Staphylococcus aureus and Candida albicans. Minimum inhibitory concentration (MIC) values are determined using serial dilutions .
  • Positive Controls : Carbendazim for antifungal activity comparison .
  • Standardization : Follow CLSI guidelines to ensure reproducibility.

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across derivatives?

Methodological Answer: Discrepancies often arise from substituent effects or assay variability . Strategies include:

  • Comparative Analysis : Tabulate substituent impacts (Table 1).
  • Standardized Protocols : Re-test under controlled conditions (pH, inoculum size).
  • Molecular Docking : Correlate substituent electronic effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) with target binding (e.g., fungal cytochrome P450) .

Q. Table 1: Substituent Effects on Antimicrobial Activity

Derivative SubstituentMIC (μg/mL) S. aureusMIC (μg/mL) C. albicansReference
5-Methoxy-2-chloroquinoline12.56.25
6-Bromo-2-chloroquinoline25.012.5
2,4-Difluorophenyl50.025.0

Q. How can reaction conditions be optimized for higher yields in multi-step syntheses?

Methodological Answer:

  • Design of Experiments (DoE) : Vary temperature (60–100°C), solvent (DMF vs. ethanol), and catalyst (DCC/DMAP) to identify optimal conditions .
  • Continuous Flow Reactors : Improve efficiency for steps like cyclization .
  • Purification : Use column chromatography (hexane:ethyl acetate gradients) or recrystallization (ethanol/water) .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock/Vina) : Simulate binding to targets like fungal CYP51 or bacterial DNA gyrase. Validate with experimental IC₅₀ values .
  • QSAR Models : Correlate substituent hydrophobicity (logP) with bioactivity .
  • MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) .

Q. How do solubility and stability impact in vitro assay design?

Methodological Answer:

  • Solubility Screening : Use DMSO for initial stock solutions, diluted in assay media (≤1% DMSO final) .
  • Stability Tests : Incubate compounds in PBS (pH 7.4) at 37°C for 24h; monitor degradation via HPLC .
  • Chelation Effects : Fluorophenyl groups may enhance solubility but reduce stability via hydrolysis; adjust storage conditions (4°C, desiccated) .

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